2-(6-Chloropyridin-3-yl)-2-fluoroethanamine
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Overview
Description
2-(6-chloropyridin-3-yl)-2-fluoroethan-1-amine is an organic compound that features a pyridine ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloropyridin-3-yl)-2-fluoroethan-1-amine can be achieved through several methods. One common approach involves the halogen-metal exchange reaction followed by borylation. Another method involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogen-metal exchange reactions or palladium-catalyzed cross-coupling reactions. These methods are chosen for their efficiency and scalability, allowing for the production of significant quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(6-chloropyridin-3-yl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Halogen atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(6-chloropyridin-3-yl)-2-fluoroethan-1-amine has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(6-chloropyridin-3-yl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets. For example, similar compounds in the neonicotinoid class act as neurotoxins by binding to nicotinic acetylcholine receptors in the nervous system of insects, leading to their rapid death . The exact molecular targets and pathways for this compound are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Nitenpyram: An insecticide that acts as a neurotoxin by blocking neural messages.
Thiacloprid: Another neonicotinoid insecticide that disrupts the nervous system of insects.
Uniqueness
2-(6-chloropyridin-3-yl)-2-fluoroethan-1-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of chlorine and fluorine atoms makes it a valuable intermediate in the synthesis of various complex molecules.
Properties
Molecular Formula |
C7H8ClFN2 |
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Molecular Weight |
174.60 g/mol |
IUPAC Name |
2-(6-chloropyridin-3-yl)-2-fluoroethanamine |
InChI |
InChI=1S/C7H8ClFN2/c8-7-2-1-5(4-11-7)6(9)3-10/h1-2,4,6H,3,10H2 |
InChI Key |
CWMMHSXHWNLSBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(CN)F)Cl |
Origin of Product |
United States |
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